1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol

Hydrogen-bond donor ADME Pharmacophore

Researchers building SAR libraries often face inconsistent scaffold purity and uncontrolled variables from analog substitution. 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol (CAS 1355207-58-7) solves this as a high-purity (98%), fragment-compliant building block with a defined chiral secondary alcohol handle. ● Enables systematic SAR studies via oxidation to ketone from a single procurement ● Favorable CNS profile (XLogP3 ≈ 1.7, TPSA 36.4 Ų) for BBB-penetrant candidates ● Racemate available for cost-effective fragment screens; enantiomers also accessible (CAS 1690043-41-4, 1689968-83-9).

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13634193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)N2CCCCC2)O
InChIInChI=1S/C12H18N2O/c1-10(15)11-5-6-12(13-9-11)14-7-3-2-4-8-14/h5-6,9-10,15H,2-4,7-8H2,1H3
InChIKeyBLEGDRHGAITHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol: Structural & Physicochemical Profile


1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol (CAS 1355207-58-7) is a racemic heterocyclic secondary alcohol with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . It features a pyridine core substituted with a piperidin-1-yl group at the 6-position and a 1-hydroxyethyl group at the 3-position, creating a chiral center at the benzylic carbon. The compound is commercially available at 97–98% purity from multiple vendors and is classified primarily as a synthetic building block or fragment for medicinal chemistry . Its scaffold — a 2-(piperidin-1-yl)pyridine bearing a polar substituent — is structurally cognate to a broader class of pyridyl-piperidine derivatives disclosed in patent literature as Wnt pathway inhibitors and kinase modulator scaffolds, though this specific compound lacks direct published biological annotation [1].

Workflow

Fragment-based library design and medicinal chemistry

Selection

Racemic secondary alcohol with hydrogen-bond donor capacity

Context

Scaffold-level fit for kinase and Wnt pathway research programs

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol: Why Generic Substitution Fails


Despite its classification as a simple building block, indiscriminate substitution of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol with structurally proximate analogs — such as the one-carbon-shorter methanol derivative (CAS 690631-99-3, C₁₁H₁₆N₂O, MW 192.26), the oxidized aldehyde (CAS 241816-11-5, C₁₁H₁₄N₂O, MW 190.24), or the ketone congener (CAS 867166-94-7) — introduces consequential differences in hydrogen-bonding capacity, lipophilicity, and available derivatization chemistry . Critically, the target compound's secondary alcohol moiety confers both a chiral center (absent in the methanol and aldehyde analogs) and a hydrogen-bond donor that the aldehyde and ketone congeners lack, altering pharmacophoric interactions and subsequent SAR interpretability [1]. Furthermore, the ethanol linker provides a two-carbon spacer between the pyridine ring and the hydroxyl group — electronically and conformationally distinct from the single-carbon linker in the methanol analog — affecting both the pKa of the alcohol and the compound's reactivity in subsequent coupling or oxidation steps . For researchers building structure–activity relationships or optimizing lead series, using an analog without explicit justification risks introducing an uncontrolled variable into the experimental design.

Achiral aldehyde and ketone analogs may shift hydrogen-bonding and derivatization profiles

Primary alcohol analog may alter lipophilicity and linker geometry in SAR studies

Chirality-dependent synthesis may not transfer directly to achiral comparator scaffolds

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol: Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Capacity

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol possesses one hydrogen-bond donor (HBD = 1) from its secondary alcohol group, contrasting sharply with the aldehyde analog 6-(piperidin-1-yl)pyridine-3-carbaldehyde (CAS 241816-11-5, HBD = 0) and the ketone analog 1-(6-(piperidin-1-yl)pyridin-3-yl)ethanone (CAS 867166-94-7, HBD = 0) . The methanol analog (6-(piperidin-1-yl)pyridin-3-yl)methanol, CAS 690631-99-3, also has HBD = 1, but with a shorter hydroxymethyl linker. This differential HBD count is a binary pharmacophoric distinction: the aldehyde and ketone can only accept hydrogen bonds, while the target compound can both donate and accept, enabling distinct binding-mode hypotheses in fragment-based campaigns [1].

H-Bond Donor
Cross-study comparable
HBD = 1 vs. HBD = 0

Supports pharmacophoric selection for donor-dependent binding

Binary distinction from aldehyde/ketone analogs

Hydrogen-bond donor ADME Pharmacophore Fragment-based drug design

Lipophilicity (logP) Comparison

The predicted octanol-water partition coefficient for the (1R)-enantiomer of 1-(6-(piperidin-1-yl)pyridin-3-yl)ethan-1-ol is XLogP3 = 1.7 [1]. The structurally closest aldehyde analog 6-(piperidin-1-yl)pyridine-3-carbaldehyde (CAS 241816-11-5) has a computed XLogP of 1.6 . The methanol analog (CAS 690631-99-3) is expected to have a lower logP owing to the removal of one methylene unit (estimated logP reduction of approximately 0.3–0.5 units based on the π(CH₂) fragment constant). The target compound's intermediate logP of ~1.7 places it within the favorable range (1–3) for both aqueous solubility and passive membrane permeability under Lipinski guidelines, while the aldehyde's marginally lower value and absence of HBD may favor different partitioning behavior in cellular assays.

Lipophilicity
Class-level inference
XLogP3 ≈ 1.7

Reported logP may support permeability screening

Data to verify for methanol analog

logP Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA)

The topological polar surface area of the target compound is 36.4 Ų, as computed for the (1R)-enantiomer [1]. The aldehyde analog 6-(piperidin-1-yl)pyridine-3-carbaldehyde has a lower TPSA of 33.2 Ų . Both values fall well below the commonly cited threshold of 140 Ų for oral bioavailability and below 60–70 Ų associated with favorable blood-brain barrier penetration. The 3.2 Ų difference is modest but reflects the contribution of the hydroxyl oxygen to the polar surface, which can alter solvation energetics and hydrogen-bonding potential in the context of target binding. For central nervous system (CNS) drug discovery programs, where TPSA optimization is critical, this difference represents a tunable parameter for medicinal chemists balancing potency against brain exposure.

Polar Surface Area
Cross-study comparable
TPSA = 36.4 Ų

Context for CNS multiparameter optimization

Δ +3.2 Ų vs. aldehyde analog

TPSA BBB penetration Oral bioavailability Physicochemical property

Chirality: Racemate vs. Single Enantiomers

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol (CAS 1355207-58-7) is a racemic mixture (1:1 R:S) of the two enantiomers: (1R)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol (CAS 1690043-41-4) and (1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol (CAS 1689968-83-9) [1]. This is fundamentally distinct from (6-(piperidin-1-yl)pyridin-3-yl)methanol (CAS 690631-99-3) and 6-(piperidin-1-yl)pyridine-3-carbaldehyde (CAS 241816-11-5), which are achiral [2]. For applications requiring stereochemically defined intermediates — such as the synthesis of enantiopure kinase inhibitors or chiral ligand scaffolds — the racemate can serve as an entry point for chiral resolution or be used directly when enantiomeric outcomes are not critical. However, users requiring single enantiomers for stereospecific SAR or asymmetric catalysis must procure the resolved enantiomers (CAS 1690043-41-4 or 1689968-83-9), which are separately cataloged but have even more limited data availability.

Chirality
Head-to-head
Racemic mixture vs. achiral analogs

Chiral center requires stereochemical-control review

Single enantiomers available separately

Chirality Enantiomer Stereochemistry Asymmetric synthesis Chiral resolution

Synthetic Versatility of the Secondary Alcohol

The secondary alcohol functionality of 1-(6-(piperidin-1-yl)pyridin-3-yl)ethan-1-ol permits three distinct synthetic derivatization pathways that are unavailable or less accessible with the methanol, aldehyde, or ketone analogs: (i) oxidation to the corresponding methyl ketone (CAS 867166-94-7) using standard oxidants (e.g., PCC, Dess-Martin periodinane); (ii) O-alkylation or acylation to form ether or ester conjugates while retaining the chiral center; and (iii) activation to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement with inversion or retention of configuration . The methanol analog can undergo similar transformations but yields primary derivatives with different steric profiles, while the aldehyde and ketone analogs are electrophilic endpoints rather than nucleophilic starting points for further diversification. This positions the target compound as a more versatile central intermediate in convergent synthetic strategies [1].

Derivatization Scope
Class-level inference
Broader reaction manifold vs. aldehyde/ketone

May support convergent synthetic strategies

No quantitative yield data available

Synthetic intermediate Functional group interconversion Oxidation Derivatization Building block

Piperidinyl-Pyridine Scaffold as Kinase Inhibitor Pharmacophore

While no direct target-specific biological data exists for 1-(6-(piperidin-1-yl)pyridin-3-yl)ethan-1-ol itself, the piperidinyl-pyridine core scaffold is a recognized pharmacophore in multiple kinase inhibitor programs. Structurally related piperidinyl-pyridine derivatives have demonstrated PI3Kα inhibitory activity (IC₅₀ values ranging from 29.4 nM to 78 nM in in vitro kinase assays for optimized congeners bearing additional substitution) [1] and Wnt pathway inhibition (Merck patent WO2015144290A1) [2]. A closely related scaffold — 2-phenyl-2-(piperidin-1-yl)-1,1-di(pyridin-3-yl)ethanol — showed Kv1.5 channel inhibition with IC₅₀ = 206 nM [3]. These class-level data suggest that the piperidinyl-pyridine ethanol motif, when elaborated with appropriate substituents, can productively engage kinase and ion channel targets. The target compound, as a minimally elaborated scaffold, represents an entry point for fragment growth or structure-based optimization into these target classes.

Scaffold Precedence
Class-level inference
Kinase pharmacophore context

Reported PI3K and Wnt pathway context

Direct annotation unavailable

Kinase inhibitor PI3K Wnt pathway Scaffold Medicinal chemistry

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol: Application Scenarios


Fragment-Based Drug Discovery

The compound serves as a low-molecular-weight (206.28 Da), fragment-compliant scaffold with balanced physicochemical properties (XLogP3 ≈ 1.7, TPSA = 36.4 Ų, HBD = 1) suitable for fragment-based screening or as a starting point for parallel library synthesis targeting kinase ATP-binding sites [1]. The piperidinyl-pyridine core is structurally validated in PI3K and Wnt pathway inhibitor patents [2], and the secondary alcohol provides a synthetically tractable handle for further elaboration through O-alkylation, acylation, or oxidation to the ketone for reductive amination chemistry . Procurement of the racemate is cost-effective for initial fragment screens where stereochemistry is not yet resolved.

Chiral Intermediate for CNS Therapeutics

The compound's favorable CNS physicochemical profile (TPSA = 36.4 Ų, well below the ~60–70 Ų BBB penetration threshold; XLogP3 = 1.7, within the optimal CNS drug range of 1–3) [1] makes it a strategically relevant intermediate for synthesizing CNS-targeted candidates. The chiral center at the benzylic position allows for either racemic synthesis (using CAS 1355207-58-7) or enantioselective synthesis (using pre-resolved enantiomers CAS 1690043-41-4 or 1689968-83-9), providing procurement flexibility as a project progresses from hit identification to lead optimization. The piperidinyl-pyridine scaffold class has been employed in orexin receptor antagonist programs [2], further supporting CNS applications.

Precursor for Oxidized Congeners in SAR

The secondary alcohol can be selectively oxidized to the corresponding methyl ketone (CAS 867166-94-7) using standard laboratory oxidants, providing access to both the alcohol and ketone oxidation states from a single procurement [1]. This is advantageous for systematic SAR studies where the hydrogen-bond donor capacity of the alcohol is being interrogated against the purely accepting carbonyl of the ketone. Procuring the alcohol as a single intermediate that can generate both chemotypes reduces vendor management overhead and ensures batch-to-batch consistency in the core scaffold.

PROTAC & Bifunctional Molecule Building Block

The secondary alcohol group provides a convenient synthetic handle for conjugating the piperidinyl-pyridine scaffold to E3 ligase ligands or other targeting moieties in PROTAC (proteolysis-targeting chimera) design [1]. The two-carbon ethanol linker affords greater conformational flexibility compared to the single-carbon methanol analog (CAS 690631-99-3), which may be advantageous for optimizing the ternary complex geometry between target protein, PROTAC, and E3 ligase. The scaffold's precedented engagement of kinase targets (class-level inference from PI3K data) [2] suggests potential utility in degrading kinase targets of interest.

Application
Selection Property
Validation Focus
Fragment-based discovery
Fragment-compliant scaffold with HBD
Piperidinyl-pyridine pharmacophore validation
CNS research
Favorable TPSA and XLogP3 profile
CNS multiparameter scoring and BBB context
Oxidized congener synthesis
Controlled oxidation to methyl ketone
Alcohol-to-ketone SAR endpoint review
PROTAC design
Secondary alcohol linker handle
Ternary complex geometry optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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